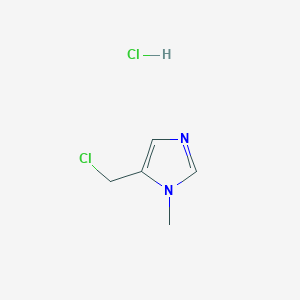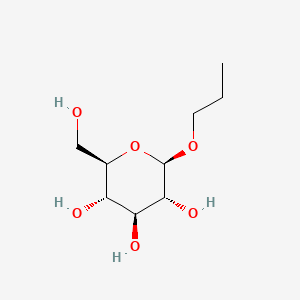
Propyl beta-D-glucopyranoside
描述
Propyl beta-D-glucopyranoside: is a glycoside compound where a propyl group is attached to the beta-D-glucopyranoside moiety. This compound is part of a larger family of glucosides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its potential use as a surfactant and its role in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: Propyl beta-D-glucopyranoside can be synthesized through the reaction of beta-D-glucopyranoside with propyl alcohol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the glycosidic bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of enzymatic catalysis is also explored to achieve higher selectivity and milder reaction conditions.
化学反应分析
Types of Reactions: Propyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or enzymes such as beta-glucosidase, leading to the cleavage of the glycosidic bond and the formation of glucose and propyl alcohol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the propyl group to form carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the propyl group, where nucleophiles such as halides can replace the hydroxyl group.
Major Products Formed:
Hydrolysis: Glucose and propyl alcohol.
Oxidation: Propionic acid and glucose.
Substitution: Various substituted propyl glucosides depending on the nucleophile used.
科学研究应用
Chemistry: Propyl beta-D-glucopyranoside is used as a model compound in the study of glycosidic bond formation and cleavage. It serves as a substrate for enzymatic studies involving beta-glucosidases.
Biology: In biological research, this compound is used to study the transport and metabolism of glycosides in cells. It is also employed in the investigation of glycosidase inhibitors, which have therapeutic potential in treating diseases such as diabetes and lysosomal storage disorders.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing the bioavailability and stability of pharmaceuticals.
Industry: this compound is used as a surfactant in the formulation of detergents and cleaning agents. Its amphiphilic nature allows it to reduce surface tension and improve the solubility of hydrophobic compounds.
作用机制
Mechanism of Action: The primary mechanism by which propyl beta-D-glucopyranoside exerts its effects is through the interaction with glycosidases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the structure of the inhibitor.
Molecular Targets and Pathways: The main molecular targets of this compound are glycosidases such as beta-glucosidase. By inhibiting these enzymes, the compound can modulate various metabolic pathways involving carbohydrates, affecting processes such as energy production and storage.
相似化合物的比较
Methyl beta-D-glucopyranoside: Used in similar biochemical studies but has different solubility and surfactant properties due to the shorter methyl group.
Octyl beta-D-glucopyranoside: Known for its strong surfactant properties and is widely used in the solubilization of membrane proteins.
Ethyl beta-D-glucopyranoside: Another variant with intermediate properties between methyl and propyl derivatives.
Propyl beta-D-glucopyranoside stands out due to its balanced properties, making it versatile for various applications in research and industry.
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWTHYPYGRTRL-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310915 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34384-77-5 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34384-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


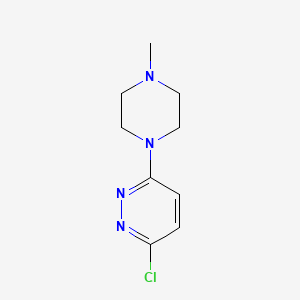

![3-[(Prop-2-ynylamino)sulfonyl]benzoic acid](/img/structure/B1368223.png)
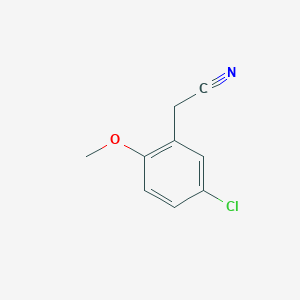
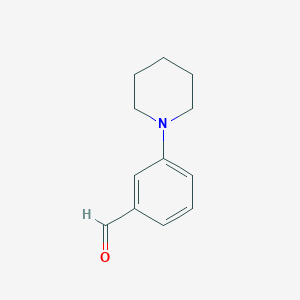

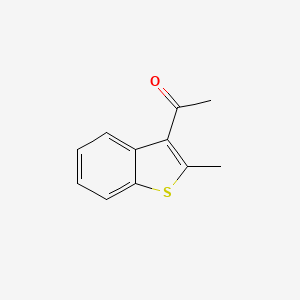
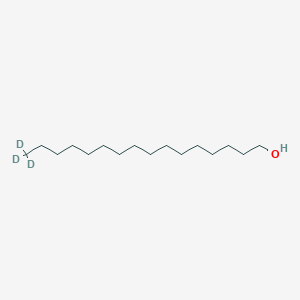
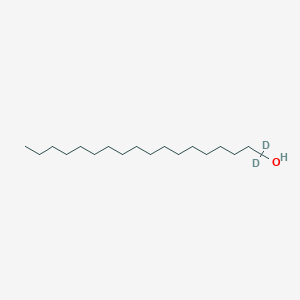

![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
![1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)

